![molecular formula C14H13Cl2N3OS B2699359 N-(3,4-dichlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide CAS No. 329078-57-1](/img/structure/B2699359.png)
N-(3,4-dichlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(3,4-dichlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide” is an organic compound containing a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a dichlorophenyl group, which is a phenyl group with two chlorine substitutions .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar around the amide group due to the resonance between the lone pair of electrons on the nitrogen atom and the carbonyl group. The pyrimidine ring and the phenyl ring are likely to be planar due to the sp2 hybridization of their carbon atoms .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at the amide group or at the aromatic rings. The chlorine atoms on the phenyl ring make it more reactive towards electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of the amide group could allow for hydrogen bonding, potentially increasing its boiling point and solubility in polar solvents .科学的研究の応用
Vibrational Spectroscopic Analysis and Quantum Computational Approach
A study focused on the antiviral active molecule related to N-(3,4-dichlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide, detailing its vibrational spectroscopic signatures using Raman and Fourier transform infrared spectroscopy. The research utilized density functional theory to examine the molecule's geometric equilibrium, hydrogen bonding, and vibrational wavenumbers. Natural bond orbital analysis confirmed stereo-electronic interactions contributing to stability, with Hirshfeld surface analysis providing insights into intermolecular contacts. This comprehensive analysis aimed at understanding the molecule's structure and interactions at a quantum level, offering a foundation for further pharmacokinetic and antiviral activity evaluations against viruses (Mary, Pradhan, & James, 2022).
Crystal Structural Analysis
Research on compounds closely related to N-(3,4-dichlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide has provided detailed insights into their crystal structures. Studies have revealed that these compounds exhibit a folded conformation about the methylene C atom of the thioacetamide bridge, stabilized by intramolecular N-H⋯N hydrogen bonds. Such structural analysis is crucial for understanding the molecular basis of the compounds' biological activities and could guide the design of new derivatives with enhanced efficacy and specificity (Subasri et al., 2016).
Antimicrobial Activity and Molecular Docking
Investigations into derivatives of N-(3,4-dichlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide have explored their antimicrobial potential. Synthesis and pharmacological evaluation of various derivatives have demonstrated their antibacterial and anti-enzymatic activities. Molecular docking studies have further supported these findings by illustrating the compounds' inhibitory actions against relevant bacterial strains and enzymes, highlighting their potential as antimicrobial agents (Nafeesa et al., 2017).
Novel Antiviral Molecule Against COVID-19
A novel molecule, closely related to N-(3,4-dichlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide, was synthesized and characterized for its antiviral activity, particularly against SARS-CoV-2. The study utilized FT-IR, FT-Raman spectra, and density functional theory for structural analysis. The compound's potential as an antiviral agent was assessed through molecular docking, revealing significant binding energy against SARS-CoV-2 protease. This research underscores the potential of such molecules in the development of COVID-19 treatments (Mary et al., 2020).
将来の方向性
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3OS/c1-8-5-9(2)18-14(17-8)21-7-13(20)19-10-3-4-11(15)12(16)6-10/h3-6H,7H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWQKWRHXIPLEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2699276.png)
![1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione](/img/structure/B2699277.png)
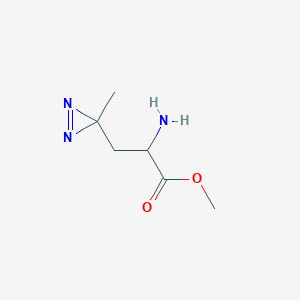
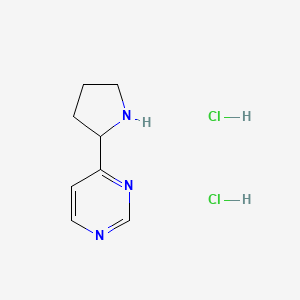
![N-(5-(tert-butyl)isoxazol-3-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2699282.png)
![2-(3-butyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2699287.png)
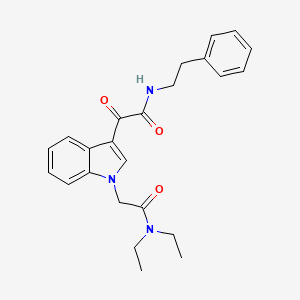
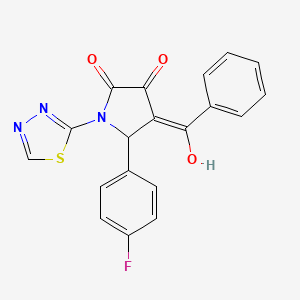
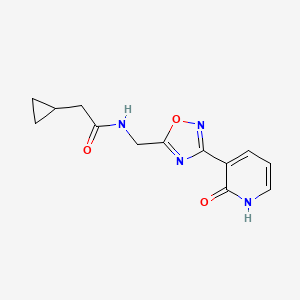
![Dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]-malonate](/img/structure/B2699294.png)
amine hydrochloride](/img/structure/B2699295.png)


![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2699299.png)